Diphenylgermanium dihydrate
CAS No.: 13969-30-7
Cat. No.: VC21355341
Molecular Formula: C48H44Ge4O2
Molecular Weight: 939.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13969-30-7 |
|---|---|
| Molecular Formula | C48H44Ge4O2 |
| Molecular Weight | 939.3 g/mol |
| Standard InChI | InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
| Standard InChI Key | BRWTXOZNSDGPDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
Diphenylgermane is an organogermanium compound consisting of a germanium atom bonded to two phenyl groups and two hydrogen atoms. The compound serves as an important intermediate in organogermanium chemistry and exhibits distinctive properties that make it valuable for various applications.
Basic Identification Data
Diphenylgermane is identified by several systematic and common names in chemical literature. It belongs to the broader family of organogermanium compounds, which combine organic groups with germanium as the central atom.
| Identification Parameter | Information |
|---|---|
| IUPAC Name | Diphenylgermane |
| Common Synonyms | Diphenylgermanium dihydride, Diphenyl germanium hydride, Germane, diphenyl- |
| Chemical Formula | C₁₂H₁₂Ge |
| Linear Formula | (C₆H₅)₂·GeH₂ |
| Molecular Weight | 228.89 g/mol |
| CAS Registry Number | 1675-58-7 |
| PubChem CID | 137148 |
| MDL Number | MFCD00156543 |
The compound features a central germanium atom with tetrahedral geometry, where two coordination sites are occupied by phenyl groups and two by hydrogen atoms .
Physical and Chemical Properties
Diphenylgermane exists as a clear liquid at standard temperature and pressure, with specific physical properties that characterize its behavior in various environmental conditions.
| Property | Value |
|---|---|
| Appearance | Clear liquid |
| Melting Point | 0°C |
| Boiling Point | 93°C |
| Density | 1.22 g/cm³ |
| Solubility in Water | Insoluble |
| Exact Mass | 230.015 g/mol |
| Monoisotopic Mass | 230.015 g/mol |
| Refractive Index | 1.5921 |
| Flash Point | 104°C |
The compound is insoluble in water but generally soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and hydrocarbons .
Spectroscopic and Structural Characterization
Spectroscopic methods provide essential tools for confirming the structure and purity of diphenylgermane. Several analytical techniques have been employed to characterize this compound.
Spectroscopic Identifiers
The molecular structure of diphenylgermane can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
| Identifier Type | Value |
|---|---|
| SMILES | C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2 |
| InChI | InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 |
| InChI Key | RQAOPXAHIPYOBI-UHFFFAOYSA-N |
These identifiers uniquely specify the chemical structure and can be used to search chemical databases for additional information .
Synthesis and Preparation Methods
The synthesis of diphenylgermane has evolved over decades of organogermanium chemistry. Several synthetic routes are documented in the literature, with varying levels of efficiency and complexity.
Historical Context
Research into organogermanium-sulfur chemistry reveals that while extensive work has been done on organogermanium compounds in the past century, relatively few papers have specifically addressed thiogermanium compounds. This contextualizes the position of diphenylgermane within the broader field of organogermanium chemistry .
Reactivity and Chemical Behavior
Diphenylgermane demonstrates characteristic reactivity patterns that reflect both its germanium center and the influence of the phenyl substituents.
Thermal Properties and Stability
Thermal analysis of related germanium compounds provides insights into the behavior of diphenylgermane under various temperature conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies of analogous compounds have shown distinct thermal events that characterize their stability profiles.
The related germanium(II) compounds display thermal events including:
-
Onset of volatilization (sublimation)
-
Exothermic events that may indicate phase transitions or decomposition
By analogy, diphenylgermane likely exhibits similar thermal behavior, with specific temperature ranges reflecting its unique structural features.
| Precautionary Statement Codes | Meaning |
|---|---|
| P233 | Keep container tightly closed |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash thoroughly after handling |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/clothing/eye protection/face protection |
Additional precautionary measures include specific instructions for response to exposure, storage conditions, and disposal practices .
Applications in Synthetic Chemistry
Organogermanium compounds including diphenylgermane find applications in various areas of synthetic chemistry, materials science, and potentially in specialized applications.
Synthetic Precursor
Diphenylgermane serves as a precursor for the synthesis of more complex organogermanium compounds. Its reactivity at the Ge-H bonds enables various transformations leading to structurally diverse germanium compounds .
Comparison with Silicon Analogs
Related Organogermanium-Sulfur Chemistry
Research on organogermanium-sulfur compounds provides context for understanding the chemistry of diphenylgermane and its potential derivatives.
Germanium-Sulfur Compounds
Several classes of organogermanium-sulfur compounds have been reported in the literature:
-
Tetraalkyl- and tetraaryl-thiogermanes (Ge(SR)₄)
-
Bis-trialkyl(aryl) sulfides (R₃GeSGeR₃)
-
Trialkylgermanethiol derivatives (R₃GeSH)
-
Compounds of types R₂GeS, R₂Ge(SCN)₂, and (R₂GeS)₂S
These compounds represent the broader context of organogermanium-sulfur chemistry, which has been less extensively studied compared to other areas of organogermanium chemistry .
Novel Synthetic Approaches
Recent advances in the field include the successful synthesis of:
-
Sodium triphenylgermanethiol ((C₆H₅)₃GeS⁻Na⁺)
-
Disodium diphenylgermanedithiol ((C₆H₅)₂Ge(S⁻Na⁺)₂)
-
Triphenylgermanethiol ((C₆H₅)₃GeSH)
These compounds enable reactions with RX-type compounds to yield various organogermanium-sulfur compounds, expanding the synthetic toolkit available for germanium chemistry .
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